molecular formula C17H20N4O2 B11190283 2,4-Dimethyl-N-(2-morpholino-5-pyrimidinyl)benzamide

2,4-Dimethyl-N-(2-morpholino-5-pyrimidinyl)benzamide

Cat. No.: B11190283
M. Wt: 312.37 g/mol
InChI Key: QOYNFKYVBRQLDJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(2-morpholino-5-pyrimidinyl)benzamide is a compound that belongs to the class of benzamides It features a benzamide core substituted with dimethyl groups at positions 2 and 4, and a morpholino-pyrimidinyl moiety at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-N-(2-morpholino-5-pyrimidinyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 2,4-dimethylbenzamide.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction. For instance, 2-chloropyrimidine can be reacted with morpholine to form 2-morpholino-5-pyrimidine.

    Coupling Reaction: The final step involves coupling the benzamide core with the pyrimidinyl group. This can be achieved through a condensation reaction using appropriate coupling reagents and conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The pyrimidinyl and morpholino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2,4-Dimethyl-N-(2-morpholino-5-pyrimidinyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N-(2-morpholino-5-pyrimidinyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,4-Dimethyl-N-(2-pyrimidinyl)benzamide
  • 2,4-Dimethyl-N-(2-morpholino-4-pyrimidinyl)benzamide
  • 2,4-Dimethyl-N-(2-morpholino-6-pyrimidinyl)benzamide

Comparison: Compared to its analogs, 2,4-Dimethyl-N-(2-morpholino-5-pyrimidinyl)benzamide is unique due to the specific positioning of the morpholino and pyrimidinyl groups. This unique structure can result in different biological activities and properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

2,4-dimethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H20N4O2/c1-12-3-4-15(13(2)9-12)16(22)20-14-10-18-17(19-11-14)21-5-7-23-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22)

InChI Key

QOYNFKYVBRQLDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3)C

Origin of Product

United States

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